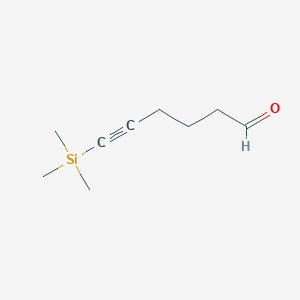

5-Hexynal, 6-(trimethylsilyl)-

Description

BenchChem offers high-quality 5-Hexynal, 6-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexynal, 6-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

117948-96-6 |

|---|---|

Molecular Formula |

C9H16OSi |

Molecular Weight |

168.31 g/mol |

IUPAC Name |

6-trimethylsilylhex-5-ynal |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3 |

InChI Key |

FAIYYPQDKWHVLL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CCCCC=O |

Origin of Product |

United States |

Contextual Significance of Silylated Alkyne Aldehyde Motifs in Synthetic Design

Silylated alkyne-aldehyde motifs are of considerable importance in synthetic design due to the orthogonal reactivity of the two functional groups. The trimethylsilyl (B98337) (TMS) group serves as a sterically bulky protecting group for the terminal alkyne, preventing its participation in reactions targeting other parts of the molecule. This protection is crucial for isolating the reactivity of the aldehyde group, allowing for nucleophilic additions, reductions, or oxidations to be performed selectively at the formyl moiety.

Furthermore, the TMS-protected alkyne can be readily deprotected under mild conditions to reveal the terminal alkyne, which can then undergo a host of transformations, including Sonogashira coupling, click chemistry, and various cycloaddition reactions. The silyl (B83357) group also enhances the solubility of the compound in organic solvents, a practical advantage in many synthetic procedures. This dual functionality, combined with the ability to unmask a reactive alkyne at a later synthetic stage, provides chemists with a powerful tool for the strategic and controlled elaboration of molecular complexity.

Historical Trajectory of Research Involving 5 Hexynal, 6 Trimethylsilyl

While a detailed historical account of the initial synthesis of 5-Hexynal (B1336286), 6-(trimethylsilyl)- is not extensively documented in readily available literature, its significance can be traced through its application in various synthetic studies. The compound is typically prepared by the oxidation of the corresponding alcohol, 6-(trimethylsilyl)hex-5-yn-1-ol.

The utility of 5-Hexynal, 6-(trimethylsilyl)- as a synthetic intermediate is highlighted in its use in the stereoselective synthesis of cis-decalins. In this context, the aldehyde functionality of the molecule participates in a crucial reaction step. cdnsciencepub.com Another notable application is its role as a reactant in transition metal-catalyzed intramolecular [4+2] cycloadditions. williams.edu In these reactions, the silylated alkyne component of the molecule is essential for the formation of the desired cyclic products. These examples demonstrate the compound's value in constructing complex carbocyclic frameworks.

Structural Features and Intrinsic Reactivity Profile for Advanced Synthetic Transformations

5-Hexynal (B1336286), 6-(trimethylsilyl)- possesses a linear six-carbon chain with a terminal aldehyde group and a trimethylsilyl-capped alkyne at the opposite end. This arrangement of functional groups dictates its reactivity profile, allowing for a diverse range of synthetic transformations.

The aldehyde group is susceptible to a variety of nucleophilic additions. For instance, it can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form secondary alcohols. It can also undergo Wittig-type reactions to generate alkenes. Furthermore, the aldehyde can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) or oxidized to a carboxylic acid.

The trimethylsilyl-protected alkyne is generally unreactive under conditions that transform the aldehyde. However, the TMS group can be selectively removed, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to liberate the terminal alkyne. This terminal alkyne is a versatile functional group that can participate in numerous carbon-carbon bond-forming reactions. For example, it is a key component in nickel-catalyzed cycloaddition reactions. williams.edu

The bifunctional nature of 5-Hexynal, 6-(trimethylsilyl)- allows for sequential reactions, where one functional group is modified while the other remains protected, to be unveiled for subsequent transformations. This strategic advantage is pivotal in the synthesis of complex target molecules.

| Property | Value |

| Molecular Formula | C9H16OSi |

| Molecular Weight | 168.31 g/mol |

| CAS Number | 117948-96-6 |

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 5-Hexynal, 6-(trimethylsilyl)- | Cinnamyl phosphonate, n-butyllithium, HMPA, THF, -65 °C to rt | (6E,8E)-Trimethyl-(9-phenyl-nona-6,8-dien-1-ynyl)silane | 50% | williams.edu |

| 5-Hexynal, 6-(trimethylsilyl)- | Substituted Nazarov reagent, base | cis-decalin derivative | Not specified | cdnsciencepub.com |

An in-depth examination of the synthetic routes toward 5-Hexynal, 6-(trimethylsilyl)-, a versatile bifunctional molecule, reveals a variety of strategic approaches. This article focuses on the key methodologies for its synthesis, from fundamental linear and convergent strategies to more complex derivatizations, highlighting the chemical ingenuity applied to its construction and modification.

Applications of 5 Hexynal, 6 Trimethylsilyl in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

While the total synthesis of natural products is a cornerstone of organic chemistry, the specific use of 5-Hexynal (B1336286), 6-(trimethylsilyl)- as a key building block is not prominently featured in published synthetic routes.

Stereocontrolled Assembly of Chiral Centers

The stereocontrolled synthesis of chiral centers is a critical aspect of modern organic chemistry, particularly in the synthesis of biologically active molecules. The aldehyde group of 5-Hexynal, 6-(trimethylsilyl)- could serve as a handle for asymmetric transformations to install new stereocenters. For instance, asymmetric aldol (B89426) or allylation reactions could be employed. However, specific studies detailing the stereoselective reactions of this compound and their application in the assembly of multiple chiral centers within a complex target are not described in the available literature.

Precursor for Advanced Pharmaceutical Intermediates

The development of novel pharmaceuticals often relies on the efficient synthesis of complex molecular intermediates. The structural features of 5-Hexynal, 6-(trimethylsilyl)- suggest its potential as a precursor to various heterocyclic and carbocyclic systems that are common motifs in drug molecules. The alkyne functionality, for example, could be used in cycloaddition reactions to form five- or six-membered rings. Despite this theoretical potential, there are no prominent, publicly documented instances of its use as a key precursor in the synthesis of advanced pharmaceutical intermediates.

Role in the Elaboration of Diverse Molecular Architectures

The combination of an aldehyde and a protected alkyne in one molecule offers a strategic advantage for the stepwise or orthogonal elaboration of molecular complexity. This could allow for the construction of diverse molecular architectures, from linear systems to macrocycles and complex polycyclic frameworks. The trimethylsilyl (B98337) protecting group on the alkyne is readily removable under specific conditions, allowing for selective reaction at either the aldehyde or the alkyne terminus. This controlled reactivity is highly desirable in multi-step synthesis. Nevertheless, concrete examples and detailed research findings that showcase the utility of 5-Hexynal, 6-(trimethylsilyl)- in the systematic elaboration of a variety of molecular architectures are not available in the public domain.

Advanced Spectroscopic and Analytical Techniques for Research on 5 Hexynal, 6 Trimethylsilyl Derivatives

Spectroscopic Elucidation of Novel Reaction Intermediates and Products

Spectroscopy is a cornerstone in the characterization of new chemical entities. For derivatives of 5-Hexynal (B1336286), 6-(trimethylsilyl)-, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are routinely employed to confirm structures, determine molecular formulas, and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For derivatives of 5-Hexynal, 6-(trimethylsilyl)-, both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. mdpi.com The trimethylsilyl (B98337) (TMS) group gives a characteristic, strong singlet in the ¹H NMR spectrum, typically around 0.1 ppm, resulting from the nine equivalent protons. The aldehydic proton, if present, would appear significantly downfield.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons, confirming the structural integrity of the hexynal backbone after derivatization. For reaction products involving the aldehyde or alkyne moieties, significant shifts in the corresponding NMR signals provide direct evidence of chemical transformation. nist.gov In cases where new stereocenters are formed, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry of the product. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Derivative Based on typical values for related functional groups.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -Si(CH ₃)₃ | ~ 0.1 (s, 9H) | ~ -1.0 |

| C H₂-C≡ | ~ 2.4 (t, 2H) | ~ 20.0 |

| C H₂-CH₂-C≡ | ~ 1.7 (p, 2H) | ~ 28.0 |

| C H₂-CHO | ~ 2.5 (t, 2H) | ~ 43.0 |

| CH O | ~ 9.8 (t, 1H) | ~ 202.0 |

| -C ≡C-Si- | ~ 90.0 | ~ 105.0 |

| -C ≡C -Si- | ~ 105.0 | ~ 90.0 |

Note: 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet. Actual shifts may vary based on the specific derivative and solvent.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of synthesized compounds. Silylation is a common derivatization technique in mass spectrometry used to increase the volatility, thermal, and thermo-catalytic stability of molecules, making them amenable to analysis by Gas Chromatography/Mass Spectrometry (GC/MS). nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the unambiguous determination of its molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For derivatives of 5-Hexynal, 6-(trimethylsilyl)-, characteristic fragments often include the loss of a methyl group ([M-15]⁺) from the TMS moiety and cleavage adjacent to the carbonyl group. The analysis of these fragments helps to piece together the structure of the parent molecule and identify unknown products in a reaction mixture. nih.gov In some cases, the derivatization process itself can lead to fragmentation or rearrangement, which can be elucidated through detailed mass spectral analysis. nist.govresearchgate.net

Table 2: Expected Mass Fragmentation Peaks for a 5-Hexynal, 6-(trimethylsilyl)- Derivative

| m/z Value | Possible Fragment Identity | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight of the derivative. |

| [M-15]⁺ | [M - CH₃]⁺ | Characteristic loss from the trimethylsilyl group. |

| [M-29]⁺ | [M - CHO]⁺ | Loss of the formyl radical. |

| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl cation. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jkps.or.krjkps.or.kr For derivatives of 5-Hexynal, 6-(trimethylsilyl)-, these techniques are particularly useful for tracking changes at the aldehyde and alkyne functionalities.

The terminal alkyne C≡C stretch in trimethylsilyl-protected alkynes gives a characteristic signal. While this band can be weak in the IR spectrum, it often provides a strong and clear signal in Raman scattering spectra. nih.gov The frequency of this C≡C stretch is sensitive to its local electronic environment. nih.gov The aldehyde C=O stretch is a very strong and prominent absorption in the IR spectrum, typically appearing around 1725 cm⁻¹. The disappearance or shift of these bands provides clear evidence of a reaction having occurred at these sites. The Si-C bonds of the trimethylsilyl group also have characteristic vibrations, typically observed in the fingerprint region of the spectrum. jkps.or.krjkps.or.kr

Table 3: Key Vibrational Frequencies for 5-Hexynal, 6-(trimethylsilyl)- Derivatives

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1740-1720 | 1740-1720 | Strong (IR), Weak (Raman) |

| Aldehyde (C-H) | Stretch | 2850-2800, 2750-2700 | Weak | Weak to Medium |

| Alkyne (C≡C) | Stretch | ~2175 | ~2175 | Weak/Variable (IR), Strong (Raman) |

| Trimethylsilyl (Si-CH₃) | Symmetric deformation | ~1250 | ~1250 | Strong (IR) |

| Trimethylsilyl (Si-C) | Stretch | 860-830 | 860-830 | Strong (IR) |

Chromatographic Methods for Reaction Monitoring, Optimization, and Purity Assessment

Chromatographic techniques are indispensable for separating components of a reaction mixture, allowing for the monitoring of reaction progress, optimization of conditions, and assessment of the final product's purity. Given the volatility of many silylated compounds, Gas Chromatography (GC) is a particularly powerful tool. researchgate.net

By taking aliquots from a reaction mixture over time and analyzing them by GC, often coupled with a mass spectrometer (GC/MS), one can track the disappearance of starting materials and the appearance of products and intermediates. researchgate.net This allows for the precise determination of reaction endpoints and the optimization of parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproducts. For less volatile derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. The purity of the final isolated product is typically confirmed by the presence of a single sharp peak in the chromatogram under various conditions.

Table 4: Representative Chromatographic Conditions for Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, 30 m) | C18 reverse-phase column (e.g., 4.6 x 150 mm) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture (e.g., Acetonitrile/Water) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis or Mass Spectrometer (MS) |

| Typical Use | Monitoring reactions, purity assessment of volatile derivatives. | Purity assessment of less volatile or thermally sensitive derivatives. |

Computational and Theoretical Chemistry Studies on 5 Hexynal, 6 Trimethylsilyl

Quantum Mechanical Investigations of Reactivity and Selectivity

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure and reactivity of molecules. For 5-Hexynal (B1336286), 6-(trimethylsilyl)-, these methods could be employed to:

Map Electron Density and Electrostatic Potential: Understanding the distribution of electrons is fundamental to predicting sites susceptible to nucleophilic or electrophilic attack. The aldehyde group is inherently electrophilic at the carbonyl carbon, while the carbon-carbon triple bond can exhibit varied reactivity. The presence of the bulky and electron-donating trimethylsilyl (B98337) group can modulate the electron density of the alkyne.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energies and spatial distributions of these orbitals would govern the outcomes of pericyclic reactions, nucleophilic additions, and other transformations.

Calculate Reactivity Indices: Conceptual DFT provides a framework for quantifying global and local reactivity through indices such as electronegativity, hardness, softness, and Fukui functions. These parameters could predict the most likely sites for various types of chemical reactions.

A hypothetical data table summarizing results from such a study might look like this:

| Computational Method | Parameter | Aldehyde Carbonyl | Alkyne C5 | Alkyne C6 |

| DFT (B3LYP/6-31G*) | Mulliken Charge | +0.45 | -0.25 | -0.15 |

| Fukui Function (f-) | 0.02 | 0.15 | 0.08 | |

| Fukui Function (f+) | 0.28 | 0.10 | 0.12 |

Note: The data in this table is illustrative and not based on actual published research.

Transition State Analysis of Key Reaction Pathways

A significant application of computational chemistry is the elucidation of reaction mechanisms by locating and characterizing transition states. For 5-Hexynal, 6-(trimethylsilyl)-, this could involve:

Modeling Nucleophilic Addition to the Aldehyde: Investigating the energy barriers for the addition of various nucleophiles to the carbonyl group.

Exploring Reactions at the Alkyne: Studying the transition states for reactions such as hydroboration, hydrosilylation, or cycloadditions involving the carbon-carbon triple bond. The steric and electronic effects of the trimethylsilyl group would be of particular interest in determining regioselectivity.

Investigating Intramolecular Reactions: Probing the possibility of cyclization reactions, where the aldehyde and alkyne moieties might interact under certain conditions.

An example of a data table from a transition state analysis could be:

| Reaction Type | Reagent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | CH₃Li | 12.5 |

| [3+2] Cycloaddition | PhN₃ | 25.8 |

Note: The data in this table is illustrative and not based on actual published research.

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure of 5-Hexynal, 6-(trimethylsilyl)- influences its reactivity. A thorough conformational analysis would involve:

Identifying Stable Conformers: Locating the various low-energy conformations of the molecule by rotating around the single bonds of the hexynal backbone.

Determining Rotational Barriers: Calculating the energy required to interconvert between different conformers.

Analyzing Stereoelectronic Effects: Investigating how the spatial arrangement of orbitals influences the molecule's properties and reactivity. For instance, the alignment of the C-Si bond with the pi-system of the alkyne could have significant electronic consequences.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations could provide a dynamic picture of 5-Hexynal, 6-(trimethylsilyl)-'s behavior, especially in solution:

Simulating Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and reactivity.

Modeling Reaction Dynamics: In some cases, MD simulations can be used to trace the trajectory of a chemical reaction, providing insights that complement static transition state theory.

Exploring Conformational Sampling: MD can be used to explore the conformational landscape of the molecule over time, identifying the most populated conformations and the pathways for interconversion.

Future Research Directions and Unexplored Potential for 5 Hexynal, 6 Trimethylsilyl

Catalytic Asymmetric Transformations and Enantioselective Synthesis

The presence of a prochiral aldehyde group in 5-Hexynal (B1336286), 6-(trimethylsilyl)- makes it an ideal candidate for catalytic asymmetric transformations to generate valuable, enantioenriched chiral alcohols. Future research should focus on the development of highly stereoselective methods that target this functionality.

The direct catalytic asymmetric alkynylation of aldehydes is a powerful method for accessing propargylic alcohols. nih.gov While this typically involves adding an external alkyne to an aldehyde, the intramolecular nature of 5-Hexynal, 6-(trimethylsilyl)- opens up possibilities for intramolecular cyclization-alkynylation cascades. However, the more immediate potential lies in using the aldehyde as a handle for generating stereocenters.

Key research avenues include:

Asymmetric Alkylation and Arylation: The addition of organometallic reagents (e.g., organozinc, organoaluminum) to the aldehyde, catalyzed by chiral ligands, could produce a variety of chiral secondary alcohols with high enantiomeric excess (ee).

Enantioselective Aldol (B89426) and Related Reactions: The aldehyde can act as an electrophile in reactions with enolates or their equivalents, catalyzed by chiral organocatalysts or metal complexes, to construct complex molecular frameworks with multiple stereocenters.

Asymmetric Reduction: The development of chiral catalysts for the enantioselective reduction of the aldehyde to the corresponding primary alcohol would provide access to chiral 6-(trimethylsilyl)hex-5-yn-1-ol, a useful intermediate.

Nucleophilic Addition Reactions: The addition of nucleophiles to the aldehyde can create a chiral center. libretexts.org The use of chiral catalysts can direct this addition to favor one enantiomer. nih.gov

The trimethylsilyl (B98337) group on the alkyne is expected to be stable under many of these conditions, preserving it for subsequent transformations. The development of such protocols would provide efficient access to chiral building blocks that combine the versatility of organosilanes and alkynes. nih.gov

Table 1: Potential Asymmetric Reactions Targeting the Aldehyde of 5-Hexynal, 6-(trimethylsilyl)-

| Reaction Type | Potential Catalyst System | Expected Product |

|---|---|---|

| Asymmetric Alkynylation | Chiral Zinc-ProPhenol complexes | Chiral propargylic alcohol |

| Asymmetric Allylation | Chiral Chromium-based catalysts | Chiral homoallylic alcohol |

| Asymmetric Michael Addition | Chiral amine-thiourea organocatalysts | γ-Ketoaldehyde derivative |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green and sustainable chemistry are increasingly important in chemical synthesis. mystrikingly.com Integrating the synthesis and application of 5-Hexynal, 6-(trimethylsilyl)- into continuous flow processes offers significant advantages over traditional batch chemistry. umontreal.ca

Future research should explore:

Flow Synthesis of the Compound: Developing a continuous flow process for the synthesis of 5-Hexynal, 6-(trimethylsilyl)- itself. This could involve the oxidation of the corresponding alcohol, 6-(trimethylsilyl)hex-5-yn-1-ol, using immobilized reagents or catalysts packed in a column, which would simplify purification and enhance safety. rsc.org

Telescoped Flow Reactions: The bifunctional nature of the molecule is ideal for telescoped or multi-step flow synthesis, where the crude product from one reaction is immediately used as the substrate in the next. acs.org For example, an asymmetric addition to the aldehyde could be performed in one reactor module, followed by a desilylation and coupling reaction at the alkyne in a subsequent module, all within a single, continuous stream.

Sustainable Catalyst Systems: The use of organosilanes aligns with sustainable chemistry goals, as silicon is an earth-abundant element. nih.govacs.org Research into recyclable, heterogeneous catalysts for transformations involving 5-Hexynal, 6-(trimethylsilyl)- would further enhance the sustainability of its use. This includes developing methods for the direct and cost-effective synthesis of such organosilanes. mdpi.com

Enhanced Safety and Scalability: Many reactions involving organometallic reagents or reactive intermediates are exothermic and challenging to scale up in batch. Flow reactors provide superior heat and mass transfer, enabling safer and more controlled reaction conditions, which is crucial for scalability. umontreal.caresearchgate.net

Exploration of Novel Organometallic Chemistry Utilizing the Compound

The dual functionalities of 5-Hexynal, 6-(trimethylsilyl)- provide two distinct sites for engaging with organometallic reagents and catalysts. The aldehyde is a classic electrophile for organometallic nucleophiles, while the trimethylsilyl-protected alkyne is a precursor to a terminal alkyne, a linchpin in modern cross-coupling chemistry.

Unexplored organometallic transformations include:

Sequential Addition and Coupling: A primary area for exploration is the sequential reaction at both ends of the molecule. This could involve an initial Grignard or organolithium addition to the aldehyde, followed by fluoride-mediated desilylation of the alkyne and a subsequent Sonogashira, Cadiot-Chodkiewicz, or Glaser coupling reaction.

Intramolecular Cyclizations: After conversion of the aldehyde to a suitable functional group (e.g., an alcohol or amine), intramolecular reactions mediated by transition metals could be explored. For instance, an intramolecular hydroalkoxylation or hydroamination catalyzed by gold or platinum could lead to the formation of functionalized cyclic ethers or amines.

Metathesis Reactions: The alkyne moiety could participate in alkyne metathesis reactions. Following a reaction at the aldehyde (e.g., a Wittig olefination to form an alkene), the resulting enyne could be a substrate for ring-closing enyne metathesis, providing access to complex carbocyclic and heterocyclic systems.

Carbonyl-Alkyne Metathesis: This less common but powerful reaction could potentially be explored to directly couple the aldehyde's oxygen with one of the alkyne carbons, leading to novel cyclic structures.

Development of New Reaction Methodologies Leveraging its Unique Structural Features

The distinct reactivity of the aldehyde and the protected alkyne, separated by a flexible three-carbon linker, makes 5-Hexynal, 6-(trimethylsilyl)- an excellent substrate for the development of novel tandem, domino, or multicomponent reactions. researchgate.net The stability and unique reactivities of the alkyne functional group have made it one of the most widely used labels in chemistry. nih.gov

Future methodological developments could focus on:

Tandem Nucleophilic Addition/Cyclization: A nucleophile could add to the aldehyde, creating an intermediate that subsequently attacks the alkyne (after activation or desilylation) to form a cyclic product in a single operation. This could provide rapid access to substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives.

Multicomponent Reactions (MCRs): The compound could serve as a bifunctional component in MCRs. For instance, in an A³ (aldehyde-alkyne-amine) coupling reaction, the aldehyde and alkyne moieties could react with an amine to generate complex propargylamines. acs.orgrsc.org The intramolecular nature of the aldehyde and alkyne could lead to novel cyclic products not accessible through intermolecular A³ couplings.

Radical-Mediated Cyclizations: The generation of a radical at a position alpha to the aldehyde or elsewhere in the chain could trigger an intramolecular cyclization onto the alkyne, providing a pathway to carbocycles. mdpi.com

Bioorthogonal Chemistry: Terminal alkynes are cornerstone functional groups in bioorthogonal chemistry. nih.govacs.org After deprotection, the resulting 5-hexynal could be used as a probe or building block for creating complex biomolecular conjugates, where the aldehyde provides an additional site for modification or attachment.

Table 2: Potential Methodologies Leveraging the Bifunctionality of 5-Hexynal, 6-(trimethylsilyl)-

| Methodology | Description | Potential Product Class |

|---|---|---|

| Tandem Grignard Addition/Intramolecular Cyclization | Addition of a Grignard reagent to the aldehyde, followed by an intramolecular attack of the resulting alkoxide on the alkyne. | Substituted cyclic ethers |

| Intramolecular Pauson-Khand Reaction | Conversion of the aldehyde to an alkene, followed by a cobalt-mediated reaction between the alkene and alkyne to form a cyclopentenone. | Bicyclic cyclopentenones |

| A³ Coupling (Intramolecular Variant) | Reaction with an amine source, where the aldehyde and alkyne moieties of the same molecule react to form a cyclic propargylamine. | Fused heterocyclic systems |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-(trimethylsilyl)-5-hexynal in laboratory settings?

- Methodological Answer : Follow GHS07 safety guidelines for skin and eye protection (e.g., nitrile gloves, goggles) due to its classification as a skin/eye irritant (Category 2/2A) and potential organ toxicity (Category 3) . Use fume hoods to minimize inhalation risks, and store the compound away from oxidizers in a cool, dry environment. Refer to SDS protocols for spill management, including neutralization with inert absorbents and proper waste disposal .

Q. How can researchers verify the purity of 6-(trimethylsilyl)-5-hexynal after synthesis?

- Methodological Answer : Employ NMR spectroscopy to confirm the presence of the trimethylsilyl (TMS) group, which exhibits characteristic signals near 0 ppm (tetramethylsilane reference) . Combine with GC-MS analysis after derivatization (e.g., silylation) to enhance volatility and detect impurities. For example, trimethylsilyl esters of related compounds have been analyzed via GC-MS with electron ionization (EI) at 70 eV .

Q. What solvent systems are compatible with 6-(trimethylsilyl)-5-hexynal for reaction optimization?

- Methodological Answer : Use aprotic solvents like THF or dichloromethane to prevent desilylation. Avoid protic solvents (e.g., water, alcohols) and strong oxidizers, as they may degrade the TMS group. Stability tests under inert atmospheres (N₂/Ar) are recommended to assess shelf life .

Advanced Research Questions

Q. How can contradictory reactivity data for 6-(trimethylsilyl)-5-hexynal in Sonogashira coupling be resolved?

- Methodological Answer : Systematically vary catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI/Et₃N) and monitor reaction progress via in situ FT-IR to track alkyne consumption. Compare yields under anhydrous vs. moisture-containing conditions to assess the TMS group’s hydrolytic stability. Cross-validate findings with kinetic studies (e.g., half-life measurements) .

Q. What strategies mitigate desilylation during the synthesis of 6-(trimethylsilyl)-5-hexynal derivatives?

- Methodological Answer : Introduce steric hindrance near the TMS group using bulky substituents. Optimize reaction pH (neutral to mildly basic) to avoid acid-catalyzed cleavage. Validate stability via TLC-MS or HPLC-UV with C18 columns, monitoring for decomposition products like 5-hexynal .

Q. How does the TMS group influence the compound’s spectroscopic properties in comparison to non-silylated analogs?

- Methodological Answer : The TMS group reduces polarity, shifting NMR signals (¹H/¹³C) upfield and simplifying splitting patterns. In IR spectroscopy , the Si-C stretching vibration near 1250 cm⁻¹ confirms silylation. Compare with desilylated analogs to isolate spectral contributions of the TMS moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.